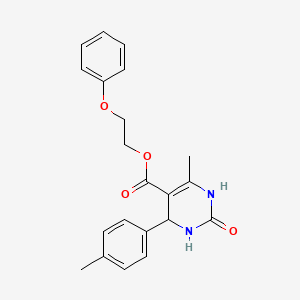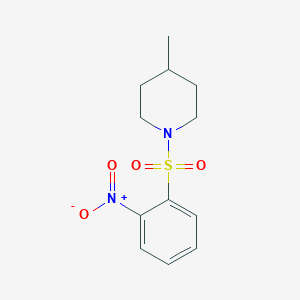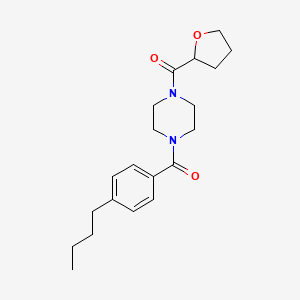![molecular formula C20H36N4O2 B4901963 1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea](/img/structure/B4901963.png)
1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea is a complex organic compound with a unique structure that includes adamantyl and urea moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea typically involves multiple steps. One common approach is the reaction of 1-adamantylamine with isocyanate derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate products are then further reacted with propan-2-yl derivatives to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as recrystallization and chromatography are often employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea involves its interaction with specific molecular targets. The adamantyl moiety is known to enhance the compound’s ability to penetrate biological membranes, while the urea group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantylurea: A simpler analog with similar structural features.
Propan-2-ylcarbamoyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea is unique due to its combination of adamantyl and urea moieties, which confer specific properties such as enhanced stability and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N4O2/c1-13(2)23-17(25)21-11-19-6-15-5-16(7-19)9-20(8-15,10-19)12-22-18(26)24-14(3)4/h13-16H,5-12H2,1-4H3,(H2,21,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXYOBRBOMASQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC12CC3CC(C1)CC(C3)(C2)CNC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}morpholine](/img/structure/B4901898.png)
![6-(1-azepanyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4901904.png)

![Tetrahydrofuran-2-ylmethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4901914.png)
![methyl 6-methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4901918.png)
![2,4-di-tert-butyl-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4901923.png)


![2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]-N-[4-(trifluoromethoxy)benzyl]acetamide](/img/structure/B4901946.png)


![2-{[1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B4901968.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4901978.png)
